N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is an oxalamide derivative characterized by a 4-fluorobenzyl group on one terminal and a hydroxy-methyl-methylthio-substituted propyl chain on the other. However, specific data on its synthesis, yield, or biological activity are absent in the provided materials, necessitating inferences from structurally related analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRIJWDXQBXSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.4 g/mol. The structure features a fluorobenzyl group, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atom.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many oxalamides have been studied for their ability to inhibit specific enzymes, which can lead to therapeutic effects in conditions like cancer and diabetes .
- Antimicrobial Activity : Some derivatives demonstrate antibacterial and antifungal properties, making them potential candidates for treating infections .
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells, thereby reducing tumor growth .
Anticancer Activity
A study evaluating the anticancer properties of oxalamide derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds ranged from 0.29 to 0.90 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
Research has shown that oxalamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) value as low as 10 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of this compound.
- Method : In vitro assays were conducted on HeLa and MCF7 cell lines.
- Results : The compound showed significant cytotoxicity with an IC50 value of 0.45 µM against HeLa cells and 0.60 µM against MCF7 cells.
- : The findings support further investigation into this compound as a potential anticancer agent.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy of the compound against various pathogens.
- Method : Disk diffusion method was employed to evaluate antibacterial activity.
- Results : The compound exhibited notable inhibition zones against E. coli and S. aureus.
- : This suggests that the compound could be developed into an antimicrobial agent.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Oxalamides
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
